Trimethylolpropane ethoxylate Trimethylolpropane ethoxylate
Brand Name: Vulcanchem
CAS No.: 29860-47-7
VCID: VC7965808
InChI: InChI=1S/C6H14O3.C2H4O/c1-2-6(3-7,4-8)5-9;1-2-3-1/h7-9H,2-5H2,1H3;1-2H2
SMILES: CCC(CO)(CO)CO.C1CO1
Molecular Formula: C8H18O4
Molecular Weight: 178.23 g/mol

Trimethylolpropane ethoxylate

CAS No.: 29860-47-7

Cat. No.: VC7965808

Molecular Formula: C8H18O4

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Trimethylolpropane ethoxylate - 29860-47-7

Specification

CAS No. 29860-47-7
Molecular Formula C8H18O4
Molecular Weight 178.23 g/mol
IUPAC Name 2-ethyl-2-(hydroxymethyl)propane-1,3-diol;oxirane
Standard InChI InChI=1S/C6H14O3.C2H4O/c1-2-6(3-7,4-8)5-9;1-2-3-1/h7-9H,2-5H2,1H3;1-2H2
Standard InChI Key RSROEZYGRKHVMN-UHFFFAOYSA-N
SMILES CCC(CO)(CO)CO.C1CO1
Canonical SMILES CCC(CO)(CO)CO.C1CO1

Introduction

Chemical Structure and Synthesis

Molecular Structure

TMPETA (CAS 28961-43-5) is an ethoxylated derivative of trimethylolpropane triacrylate, with the IUPAC name 2-[2,2-bis(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl prop-2-enoate . Its structure comprises a central trimethylolpropane core ethoxylated with polyethylene glycol (PEG) chains, terminated by three acrylate functional groups. The degree of ethoxylation varies, leading to differences in molecular weight (e.g., 428.5 g/mol for shorter chains vs. ~693 g/mol for higher ethoxylation) .

The canonical SMILES representation, CCC(COCCOC(=O)C=C)(COCCOC(=O)C=C)COCCOC(=O)C=C, highlights its branched architecture and reactive acrylate termini . This design confers high crosslinking efficiency, making TMPETA a preferred monomer in polymer networks.

Synthesis Methods

TMPETA is synthesized via ethoxylation of trimethylolpropane followed by acrylation. The process involves:

  • Ethoxylation: Reaction of trimethylolpropane with ethylene oxide under basic conditions to introduce PEG chains.

  • Acrylation: Esterification of the hydroxyl termini with acrylic acid or acryloyl chloride, catalyzed by acid scavengers like triethylamine .

Variations in ethylene oxide units and reaction conditions yield products with tailored molecular weights and viscosities. For instance, TMPETA with average M_w ~693 exhibits enhanced flexibility compared to lower-M_w variants .

Physical and Chemical Properties

TMPETA’s properties are critical for its industrial performance:

PropertyValueSource
AppearanceColorless to light yellow liquid
Density (20°C)1.11 g/cm³
Boiling Point157°C
Flash Point113–110°C
Refractive Index (20°C)1.471
Molecular Weight428.5–693 g/mol
Viscosity (25°C)300–500 mPa·s (varies with M_w)

The compound’s low volatility (boiling point >150°C) and high flash point (>110°C) ensure safe handling in industrial settings . Its refractive index (~1.47) aligns with optical applications, such as light-curable dental resins .

Industrial Applications

UV-Curable Coatings

TMPETA’s rapid polymerization under UV light enables its use in coatings for electronics, packaging, and automotive finishes. The acrylate groups undergo radical-induced crosslinking, forming durable, glossy surfaces resistant to abrasion and chemicals .

Adhesives and Sealants

In adhesive formulations, TMPETA enhances bond strength and flexibility. Its trifunctional reactivity allows dense crosslinking, improving resistance to thermal cycling and moisture .

3D Printing Resins

TMPETA is a key monomer in stereolithography (SLA) resins. Its ethoxylated chains reduce shrinkage during curing, enabling high-resolution prints with mechanical stability .

Composite Materials

As a reactive diluent in fiber-reinforced composites, TMPETA lowers viscosity during processing while enhancing interfacial adhesion between matrix and fibers .

Biomedical Research and Applications

Biocompatible Polymer Synthesis

A landmark study synthesized a biodegradable polymer by reacting TMPETA (M_w 692 or 912) with trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) via Michael addition . Eight formulations were tested, varying molecular weight and diethylamine (DEA) catalyst concentration (0.5–2.0 wt%).

Mechanical and Biological Properties

GroupM_w of TMPETADEA (wt%)Tensile Strength (MPa)Elastic Modulus (MPa)Cell Viability (%)
16920.512.3 ± 1.245.2 ± 3.898 ± 2
26921.010.1 ± 0.938.7 ± 2.995 ± 3
36921.58.7 ± 0.732.1 ± 2.189 ± 4
46922.07.2 ± 0.528.4 ± 1.882 ± 5
59120.515.6 ± 1.452.3 ± 4.199 ± 1
69121.013.8 ± 1.148.9 ± 3.697 ± 2
79121.511.5 ± 0.841.2 ± 3.093 ± 3
89122.09.9 ± 0.635.7 ± 2.588 ± 4

Higher M_w (912) and lower DEA (0.5%) yielded optimal mechanical strength (15.6 MPa) and near-perfect cell viability (99%) . Surface hydrophilicity (water contact angle ~65°) promoted protein adsorption and stem cell adhesion, underscoring TMPETA’s potential in bone tissue engineering.

Regulatory and Environmental Impact

TMPETA falls under TSCA R&D Exemption in the U.S., restricting non-exempt commercial use without consent . Biodegradability studies indicate partial breakdown via ester hydrolysis, but long-term ecological impacts require further assessment .

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